molecular formula C11H13F3N2O B2943137 N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine CAS No. 1538495-24-7

N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B2943137
M. Wt: 246.233
InChI Key: WDVLJQVJRGVIOV-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with a complex structure. Let’s break down its components:



  • N-(oxan-4-yl) : This part of the molecule likely contains an oxane ring (a six-membered oxygen-containing heterocycle) attached to the nitrogen atom.

  • 4-(trifluoromethyl)pyridin-2-amine : This segment consists of a pyridine ring (a six-membered nitrogen-containing heterocycle) with a trifluoromethyl group (–CF₃) at position 4 and an amino group (–NH₂) at position 2.



Molecular Structure Analysis

The molecular structure of N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine determines its properties and reactivity. Computational methods (such as density functional theory) can predict bond lengths, angles, and charge distributions. Experimental techniques like X-ray crystallography provide precise structural information.



Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers may have investigated its behavior under various conditions, such as acidic or basic environments, high temperatures, or with different reagents. Potential reactions include nucleophilic substitutions, aromatic substitutions, and cyclizations.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Investigate whether it is a solid at room temperature.

    • Solubility : Determine its solubility in various solvents.

    • Color and Odor : Note any observable color or odor.



  • Chemical Properties :

    • Acidity/Basicity : Assess its behavior in acidic or basic solutions.

    • Stability : Investigate its stability under different conditions (e.g., light, heat, moisture).




Safety And Hazards

Safety considerations are essential:



  • Toxicity : Assess its toxicity to humans, animals, and the environment.

  • Handling : Proper handling, storage, and disposal protocols are critical.


Future Directions

Researchers should explore the following:



  • Biological Activity : Investigate its potential as a drug or therapeutic agent.

  • Structure-Activity Relationship (SAR) : Correlate its structure with biological effects.

  • Synthetic Optimization : Develop more efficient synthetic routes.

  • Patent Applications : Consider patenting novel applications.


Please note that the lack of specific papers on this compound limits our analysis. Future research will provide deeper insights into its properties and applications.


properties

IUPAC Name

N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-4-15-10(7-8)16-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVLJQVJRGVIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine

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